molecular formula C17H16N2 B11991415 3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile CAS No. 6850-13-1

3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile

Cat. No.: B11991415
CAS No.: 6850-13-1
M. Wt: 248.32 g/mol
InChI Key: HYAJIHDALOHMPT-FOWTUZBSSA-N
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Description

3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

6850-13-1

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

(Z)-3-[4-(dimethylamino)phenyl]-2-phenylprop-2-enenitrile

InChI

InChI=1S/C17H16N2/c1-19(2)17-10-8-14(9-11-17)12-16(13-18)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12+

InChI Key

HYAJIHDALOHMPT-FOWTUZBSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2

Origin of Product

United States

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